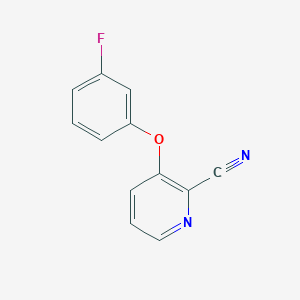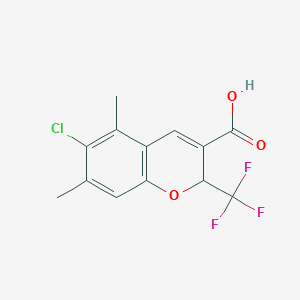
6-Chloro-5,7-dimethyl-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid, AldrichCPR
Übersicht
Beschreibung
6-Chloro-5,7-dimethyl-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of chromenes, which are known for their diverse biological activities and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5,7-dimethyl-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Chromene Core: This step involves the cyclization of a suitable precursor, such as a substituted phenol, with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a catalyst.
Chlorination and Methylation: Chlorination and methylation can be achieved using reagents like thionyl chloride and methyl iodide, respectively.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-5,7-dimethyl-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 6-Chloro-5,7-dimethyl-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-5,7-dimethyl-2H-chromene-3-carboxylic acid: Lacks the trifluoromethyl group.
5,7-Dimethyl-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid: Lacks the chlorine atom.
6-Chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid: Lacks the methyl groups.
Uniqueness
6-Chloro-5,7-dimethyl-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid is unique due to the presence of both the chlorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents may enhance its stability, solubility, and interaction with molecular targets compared to similar compounds.
Eigenschaften
Molekularformel |
C13H10ClF3O3 |
|---|---|
Molekulargewicht |
306.66 g/mol |
IUPAC-Name |
6-chloro-5,7-dimethyl-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C13H10ClF3O3/c1-5-3-9-7(6(2)10(5)14)4-8(12(18)19)11(20-9)13(15,16)17/h3-4,11H,1-2H3,(H,18,19) |
InChI-Schlüssel |
UNEVTVWOSGJGLU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C(C(O2)C(F)(F)F)C(=O)O)C(=C1Cl)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
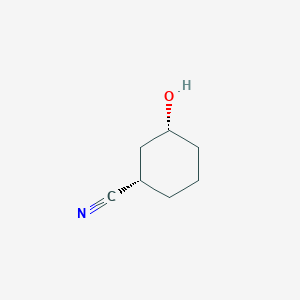
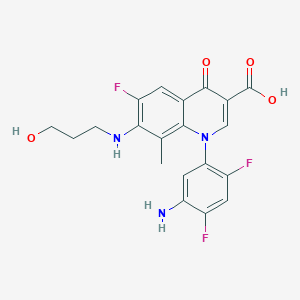
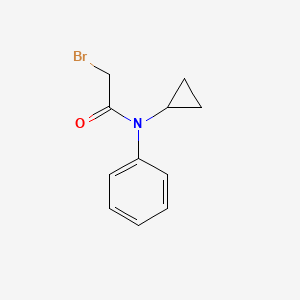
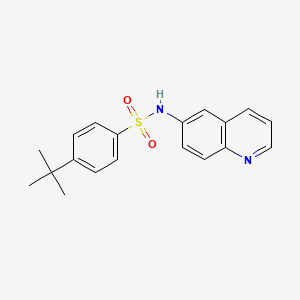
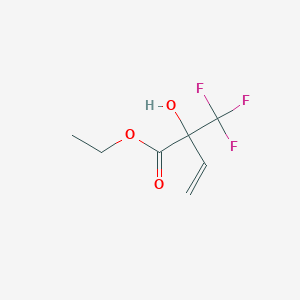

![1-Fluoro-2-({[2-(methyloxy)phenyl]oxy}methyl)benzene](/img/structure/B8418933.png)
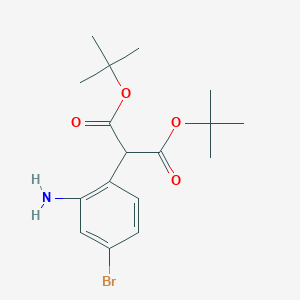
![(+/-)-2a-Methyl-4-oxo-1,2,2a,3,4,5-hexahydropyrrolo[4,3,2-de]quinoline-6-carbonitrile](/img/structure/B8418948.png)
![N-{3-amino-4-[(cyclohexylmethyl)amino]phenyl}acetamide](/img/structure/B8418959.png)
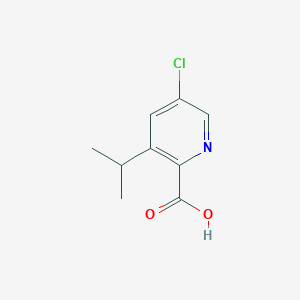
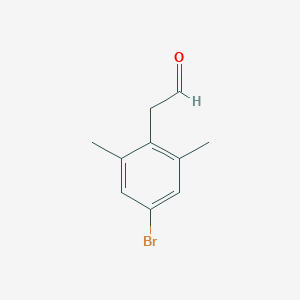
![Ethyl 2-[2-methyl-5-(2-furyl)-4-oxazolyl]acetate](/img/structure/B8418988.png)
